molecular formula C13H10N2O5 B8205787 (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

Cat. No.: B8205787
M. Wt: 274.23 g/mol
InChI Key: XMPJICVFSDYOEG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring fused with an isoindoline-1,3-dione moiety, which imparts distinct chemical properties.

Preparation Methods

The synthesis of (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione involves several steps, typically starting with the preparation of the piperidine ring followed by its fusion with the isoindoline-1,3-dione structure. One common synthetic route includes the use of specific reagents and catalysts under controlled conditions to ensure the desired stereochemistry and purity of the final product . Industrial production methods often involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxy group, which can significantly influence its reactivity and interactions with biological targets.

Biological Activity

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, also known as E3 ligase Ligand 2 or Thalidomide-OH, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₀N₂O₅
  • Molecular Weight : 274.23 g/mol
  • CAS Number : 5054-59-1
  • Storage Conditions : Recommended storage under inert atmosphere at 2-8°C.

This compound functions primarily as a ligand for the cereblon (CRBN) E3 ubiquitin ligase. It is implicated in the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to degrade specific proteins within cells. This mechanism has been explored for its potential in targeting various diseases, including cancer.

Antiviral Activity

Recent studies have indicated that compounds related to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant antiviral potency against flaviviruses such as dengue virus (DENV). The mechanism involves the degradation of viral envelope proteins, which leads to reduced viral replication without causing significant cytotoxicity to host cells .

Anti-Angiogenic Effects

Research has demonstrated that this compound possesses weak anti-angiogenic activity. In vitro studies showed a mean inhibition of blood vessel density by approximately 14% at a concentration of 100 mg/mL. However, it did not demonstrate significant anti-proliferative effects against breast or neuroblastoma cell lines but exhibited notable anti-proliferative activity against endothelial cells .

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy The compound was tested against DENV in cell cultures and showed concentration-dependent reductions in viral yield .
Anti-Angiogenic Activity Inhibition of blood vessel density was observed at high concentrations, indicating potential therapeutic applications in diseases characterized by abnormal angiogenesis .
Cereblon Engagement As a ligand for CRBN, it facilitates targeted degradation of specific proteins involved in cancer progression and other diseases .

Properties

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-hydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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